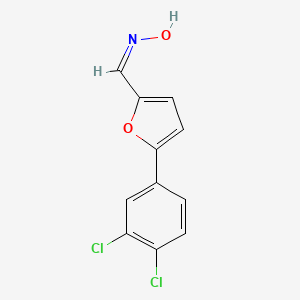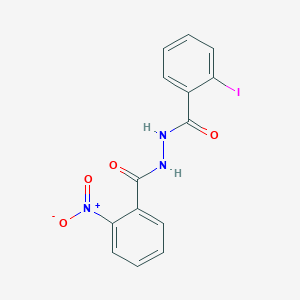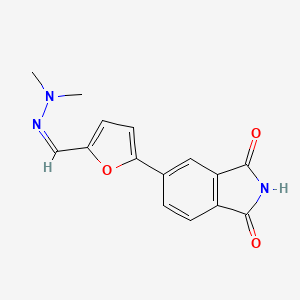
5-(3,4-dichlorophenyl)-2-furaldehyde oxime
描述
5-(3,4-dichlorophenyl)-2-furaldehyde oxime, also known as DCPO, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is an oxime derivative of 3,4-dichlorobenzaldehyde and has been used in various biochemical and physiological studies.
作用机制
The mechanism of action of 5-(3,4-dichlorophenyl)-2-furaldehyde oxime is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic centers in proteins or DNA. It is also thought to inhibit the activity of enzymes by binding to the active site and preventing substrate binding.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 5-(3,4-dichlorophenyl)-2-furaldehyde oxime in lab experiments is its high purity and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, this compound is toxic and should be handled with care. It can also be difficult to work with due to its low solubility in water.
未来方向
There are many future directions for research involving 5-(3,4-dichlorophenyl)-2-furaldehyde oxime. One area of interest is the development of this compound derivatives with improved properties, such as increased solubility or decreased toxicity. This compound could also be used in the development of new drugs for the treatment of diseases such as cancer or Alzheimer's disease. Additionally, this compound could be used in the development of new diagnostic tools for the detection of DNA damage or protein modification. Further research is needed to fully understand the potential applications of this compound in scientific research.
科学研究应用
5-(3,4-dichlorophenyl)-2-furaldehyde oxime has been used in various scientific research applications, including the study of enzyme inhibition, protein modification, and DNA damage. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This compound has also been used to modify proteins by reacting with the amino acid lysine, which can alter the protein's activity or stability. Additionally, this compound has been shown to induce DNA damage, which can be used to study the effects of DNA damage on cells.
属性
IUPAC Name |
(NZ)-N-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9-3-1-7(5-10(9)13)11-4-2-8(16-11)6-14-15/h1-6,15H/b14-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKJISDWVCAADD-NSIKDUERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NO)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N\O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-{[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenyl)ethanone](/img/structure/B3888956.png)
![2-chloro-5-(4-{3-methoxy-4-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3888961.png)

![benzyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3888974.png)
![isobutyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3888975.png)
![3-(4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3888989.png)

![N-[2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3889001.png)
![2-[{2-[2-(4-iodophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B3889004.png)
![5-amino-3-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3889011.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B3889019.png)
![2-[{2-[2-(2-ethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B3889021.png)
![ethyl 2-benzyl-3-[(3-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B3889035.png)
![N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3889036.png)